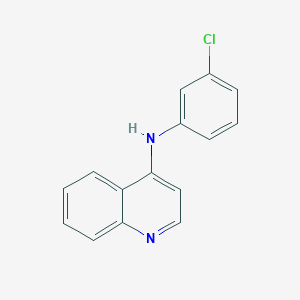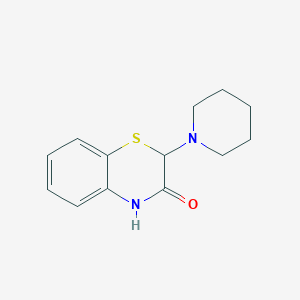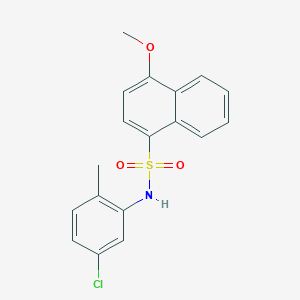![molecular formula C15H18N2O3 B7546972 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidin-2-one, also known as MPPL, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPL is a synthetic compound that is commonly used in experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
作用機序
The exact mechanism of action of 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one is not fully understood. However, it has been suggested that this compound may act as a dopamine receptor agonist, which could explain its potential therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been found to increase dopamine release in the brain, which could explain its potential therapeutic effects in the treatment of Parkinson's disease. In addition, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of diseases that involve oxidative stress.
実験室実験の利点と制限
One advantage of using 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. In addition, this compound has been found to have low toxicity, which makes it safe to use in experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research involving 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one. For example, researchers could investigate the potential therapeutic applications of this compound in the treatment of other diseases, such as depression and anxiety. In addition, researchers could investigate the mechanism of action of this compound in more detail, which could lead to the development of more effective treatments for Parkinson's disease and other neurological disorders. Finally, researchers could investigate the potential side effects of this compound, which could help to ensure its safety for use in humans.
Conclusion
In conclusion, 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidin-2-one is a synthetic compound that has potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications have made it an important area of focus for researchers. While there are still many unanswered questions about this compound, its potential for use in the treatment of various diseases makes it an exciting area for future research.
合成法
The synthesis of 1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one involves the reaction between morpholine-4-carbonyl chloride and 3-phenylpropylamine in the presence of a base. The resulting product is then treated with acetic anhydride and triethylamine to yield this compound. The purity of the compound can be improved through recrystallization.
科学的研究の応用
1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been used in research to investigate its mechanism of action and its effects on the central nervous system.
特性
IUPAC Name |
1-[3-(morpholine-4-carbonyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14-5-2-6-17(14)13-4-1-3-12(11-13)15(19)16-7-9-20-10-8-16/h1,3-4,11H,2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYXSUALPIYMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile](/img/structure/B7546890.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)

![Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7546922.png)
![(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)



![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)

![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
